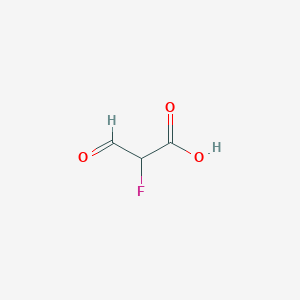

2-Fluoro-3-oxopropanoic Acid

説明

BenchChem offers high-quality 2-Fluoro-3-oxopropanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-oxopropanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAWQINJHZMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555103 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58629-87-1 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-oxopropanoic acid, also known as fluoromalonaldehydic acid, is a fluorinated organic compound with significant potential in medicinal chemistry and organic synthesis.[1][2][3] The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 2-Fluoro-3-oxopropanoic acid, offering valuable insights for researchers in drug discovery and development.

Core Properties

2-Fluoro-3-oxopropanoic acid is a small, functionalized molecule with the chemical formula C₃H₃FO₃ and a molecular weight of 106.05 g/mol .[1][2] Its structure features a carboxylic acid group, a ketone, and a fluorine atom attached to the alpha-carbon.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₃H₃FO₃ | [1][2] |

| Molecular Weight | 106.05 g/mol | [1][2] |

| CAS Number | 58629-87-1 | [1][2] |

| Synonyms | Fluoromalonaldehydic Acid | [1][3][5] |

| Computed XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of 2-Fluoro-3-oxopropanoic Acid and Related Compounds

Detailed experimental protocols for the synthesis of 2-Fluoro-3-oxopropanoic acid are scarce. However, the synthesis of structurally related α-fluoro-β-keto esters and acids provides a strong basis for potential synthetic routes.

General Synthetic Strategies for α-Fluoro-β-Keto Esters

A common approach to synthesizing α-fluoro-β-keto esters involves the electrophilic fluorination of a β-keto ester precursor.

Diagram: General Synthesis of α-Fluoro-β-Keto Esters

Caption: Electrophilic fluorination of a β-keto ester.

Experimental Protocol: General Electrophilic Fluorination of a β-Keto Ester

-

Enolate Formation: The β-keto ester is treated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is added to the enolate solution.

-

Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the α-fluoro-β-keto ester.

Biocatalytic Synthesis of a Related Compound: 2-Fluoro-3-hydroxypropionic Acid

A biocatalytic route for the synthesis of the reduced analogue, 2-fluoro-3-hydroxypropionic acid, has been reported.[4] This method utilizes engineered E. coli to convert 2-fluoromalonic acid into the desired product, offering a more environmentally friendly approach.[4]

Reactivity and Chemical Behavior

The reactivity of 2-Fluoro-3-oxopropanoic acid is dictated by the interplay of its three functional groups.

-

α-Fluoro Ketone Moiety: The fluorine atom at the α-position significantly influences the reactivity of the carbonyl group. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction.

-

Enolization: Like other β-dicarbonyl compounds, 2-Fluoro-3-oxopropanoic acid can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent and other conditions.

Diagram: Tautomerization of 2-Fluoro-3-oxopropanoic Acid

Caption: Keto-enol tautomerism.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-Fluoro-3-oxopropanoic acid make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role in Medicinal Chemistry

The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[4] Fluorinated compounds often exhibit:

-

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact a drug's solubility and absorption.

2-Fluoro-3-oxopropanoic acid can serve as a precursor for the synthesis of various fluorinated bioactive molecules, including enzyme inhibitors and fluorinated analogues of natural products. For instance, β-keto acids are known to be involved in the inhibition of enzymes like MurA, which is crucial for bacterial cell wall synthesis.[6]

Utility as a Synthetic Intermediate

As a trifunctional molecule, 2-Fluoro-3-oxopropanoic acid can be used to introduce the α-fluoro-β-keto acid motif into larger molecules. This can be achieved through various chemical transformations targeting the carboxylic acid, the ketone, or the enolizable α-proton. For example, the related fluoromalonaldehyde has been used in chemical synthesis.[7]

Safety, Handling, and Storage

As with all fluorinated organic compounds, 2-Fluoro-3-oxopropanoic acid should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

2-Fluoro-3-oxopropanoic acid is a promising building block for the development of novel pharmaceuticals and other functional organic molecules. While detailed experimental data on its properties and synthesis are still emerging, its structural features suggest a wide range of potential applications. The strategic incorporation of fluorine continues to be a powerful tool in medicinal chemistry, and compounds like 2-Fluoro-3-oxopropanoic acid are poised to play an important role in the future of drug discovery.

References

-

2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Fluoro-3-oxopropanoic Acid | C3H3FO3 | CID 14050991 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

- Process for preparation of fluorinated beta-keto ester. (n.d.).

-

2-Fluoro-3-Oxopropanoic Acid - Protheragen. (n.d.). Retrieved January 14, 2026, from [Link]

- Process for preparation of fluorinated beta-keto ester. (n.d.).

-

Rand, A. A., & Mabury, S. A. (2013). Assessing the structure-activity relationships of fluorotelomer unsaturated acids and aldehydes with glutathione. Reactivity of glutathione with fluorotelomer unsaturated acids and aldehydes. Environmental science. Processes & impacts, 15(9), 1775–1783. [Link]

-

Schäfer, G., Fleischer, T., Blumer, N., & Li, P. (2022). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2022(29), e202200549. [Link]

-

3,3,3-TRIFLUORO-2-OXOPROPANOIC-ACID - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

-

Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2R)-3-fluoro-2-hydroxypropanoic acid | C3H5FO3 | CID 11446300 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluoromalonaldehydic Acid | CAS 58629-87-1 - Veeprho. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Fluoro-3-oxopropanoic Acid | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-Oxopropanoic Acid - Protheragen [protheragen.ai]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 5. FluoroMalonaldehydic Acid | 58629-87-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluoromalonaldehyde 97 29548-72-9 [sigmaaldrich.com]

A Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Structure, Properties, and Synthetic Considerations for Pharmaceutical Research

Executive Summary: This guide provides an in-depth analysis of 2-fluoro-3-oxopropanoic acid, a specialized fluorinated organic compound. We will explore its fundamental chemical identity, including its IUPAC name and structure, and delve into its physicochemical properties. The strategic importance of organofluorine compounds in modern drug development is discussed to provide context for the molecule's relevance. While direct synthesis protocols are not widely published, this paper presents a detailed, field-proven biocatalytic methodology for a key precursor, 2-fluoro-3-hydroxypropionic acid, and outlines the logical oxidative pathway to the target compound. A critical aspect of this molecule, its identity as a known impurity of the chemotherapeutic agent Fluorouracil, is examined, highlighting its significance for professionals in drug development and quality control. Finally, essential safety and handling protocols, inferred from structurally analogous compounds, are provided for researchers.

Nomenclature and Chemical Identity

To establish a clear and unambiguous foundation for discussion, this section details the formal nomenclature and standard identifiers for the target compound.

-

IUPAC Name: The systematic name as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 2-fluoro-3-oxopropanoic acid [1].

-

CAS Number: The Chemical Abstracts Service registry number is 58629-87-1 [1][2][3].

-

Synonyms: This compound is also known by several other names, the most notable of which include Fluoromalonaldehydic Acid and Fluorouracil Impurity 8[1]. The latter synonym immediately signals its relevance in the field of pharmaceutical manufacturing and quality assurance.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups within 2-fluoro-3-oxopropanoic acid dictates its chemical behavior and physical characteristics.

Chemical Structure

The structure of 2-fluoro-3-oxopropanoic acid is characterized by a three-carbon propanoic acid backbone. It features a carboxylic acid group (-COOH) at the C1 position, a fluorine atom at the C2 (alpha) position, and an aldehyde group (-CHO) at the C3 position. The presence of the electron-withdrawing fluorine atom on the carbon adjacent to both carbonyls significantly influences the molecule's acidity and reactivity.

Caption: Biocatalytic synthesis workflow for a key precursor.

Proposed Conversion to 2-Fluoro-3-oxopropanoic Acid

The conversion of the synthesized 2-fluoro-3-hydroxypropionic acid to the target 2-fluoro-3-oxopropanoic acid requires the selective oxidation of a primary alcohol to an aldehyde.

-

Causality of Experimental Choice: A mild oxidizing agent is required to prevent over-oxidation to the corresponding carboxylic acid, which would yield fluoromalonic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are standard choices for this type of transformation in small-scale organic synthesis. The reaction would typically be performed in an anhydrous solvent like dichloromethane (DCM) at room temperature. Careful monitoring by thin-layer chromatography (TLC) or NMR would be essential to determine the reaction's endpoint and prevent byproduct formation.

Significance in Pharmaceutical Analysis

As previously noted, one of the key identifiers for this compound is "Fluorouracil Impurity 8". [1]Fluorouracil (5-FU) is a widely used chemotherapy agent. Pharmaceutical regulatory bodies (e.g., FDA, EMA) have stringent requirements for the identification, characterization, and quantification of impurities in all active pharmaceutical ingredients (APIs). The presence of impurities can affect the safety and efficacy of the final drug product. Therefore, having access to an analytical standard of 2-fluoro-3-oxopropanoic acid is critical for:

-

Developing and validating analytical methods (e.g., HPLC, GC-MS) to detect and quantify this specific impurity in batches of Fluorouracil.

-

Conducting toxicological studies to determine the safe limits for this impurity.

-

Optimizing the synthesis and purification processes of Fluorouracil to minimize or eliminate its formation.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-fluoro-3-oxopropanoic acid. However, based on its structure—a small, fluorinated carboxylic acid with an aldehyde—it should be handled with extreme caution. Data from analogous compounds like 2-oxopropanoic acid and 2-fluoropropionic acid indicate significant hazards. [4][5]

-

Expected Hazards: The compound is expected to be highly corrosive and capable of causing severe skin burns and eye damage. [5]Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Handling: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [6]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [4]Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent degradation.

Conclusion

2-Fluoro-3-oxopropanoic acid is a highly functionalized molecule whose primary significance lies in its role as a potential synthetic building block and, more critically, as a known impurity in the pharmaceutical industry. Its structure, featuring a reactive aldehyde, a carboxylic acid, and an alpha-fluorine atom, makes it both a challenging synthetic target and a molecule of high interest. The biocatalytic pathways to its precursors represent a modern, sustainable approach to synthesis. For researchers and professionals in drug development, understanding the structure, properties, and analytical importance of this compound is essential for ensuring the quality and safety of critical medicines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14050991, 2-Fluoro-3-oxopropanoic Acid. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10329261, 2-Fluoro-3-hydroxypropanoic acid. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159152595. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. Available at: [Link]

-

Protheragen (n.d.). 2-Fluoro-3-Oxopropanoic Acid. Available at: [Link]

-

ResearchGate (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

- Google Patents (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

-

Capot Chemical (n.d.). Specifications of 2-Fluoro-3-oxopropanoic Acid. Available at: [Link]

-

Wikipedia (n.d.). 3-Oxopropanoic acid. Available at: [Link]

-

Autech (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

Sources

"2-Fluoro-3-oxopropanoic Acid" CAS number and molecular weight

An In-Depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-3-oxopropanoic Acid, a significant fluorinated building block for researchers, scientists, and professionals in drug development. Delving into its chemical identity, synthesis, and potential applications, this document synthesizes critical data with practical insights to support advanced research and development endeavors.

Core Compound Identity and Properties

2-Fluoro-3-oxopropanoic Acid, also known by its synonym Fluoromalonaldehydic Acid, is a specialized organic compound whose utility is amplified by the presence of a fluorine atom. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability to parent compounds.[1][2] As such, small fluorinated molecules like this acid are valuable starting points for the synthesis of complex pharmaceutical agents.[2]

This compound is also recognized as "Fluorouracil Impurity 8," indicating its relevance in the quality control and analysis of the widely used chemotherapy drug, Fluorouracil.[3]

Physicochemical Data Summary

The fundamental properties of 2-Fluoro-3-oxopropanoic Acid are summarized in the table below, providing at-a-glance information for laboratory use.

| Property | Value | Source |

| CAS Number | 58629-87-1 | [3][4][5] |

| Molecular Formula | C₃H₃FO₃ | [3][4][5] |

| Molecular Weight | 106.05 g/mol | [3][4][5] |

| IUPAC Name | 2-fluoro-3-oxopropanoic acid | [3] |

| Common Synonyms | Fluoromalonaldehydic Acid, Fluorouracil Impurity 8 | [3] |

| XLogP3-AA | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis Strategies: A Biocatalytic Approach to a Key Precursor

While specific chemical synthesis routes for 2-Fluoro-3-oxopropanoic Acid are not extensively detailed in publicly available literature, a highly relevant and environmentally sound biocatalytic pathway has been developed for its immediate precursor, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP).[1][6] The subsequent oxidation of the hydroxyl group on 2-F-3-HP presents a logical and direct route to obtaining the target compound, 2-Fluoro-3-oxopropanoic Acid.

This biocatalytic method leverages engineered E. coli to achieve a whole-cell transformation, offering considerable advantages over traditional chemical methods in terms of safety and environmental impact.[1][6]

Biocatalytic Workflow for 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP)

The synthesis is achieved through the co-expression of three key enzymes in an E. coli host, which collaboratively convert the substrate 2-fluoro malonic acid (2-FMA) into 2-F-3-HP.[1][6][7]

Caption: Biocatalytic workflow for 2-F-3-HP synthesis.

Experimental Protocol: Whole-Cell Transformation

This protocol outlines the methodology for producing 2-F-3-HP using an engineered E. coli strain. This procedure is adapted from published research and serves as a foundational method.[1][6][7]

A. Strain Preparation:

-

Co-transform E. coli BL21(DE3) cells with plasmids containing the genes for methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).

-

Cultivate the engineered strain in LB medium with appropriate antibiotics at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG and/or arabinose, according to the specific plasmid promoters used, and continue cultivation at a reduced temperature (e.g., 16-20°C) for 12-16 hours.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

B. Whole-Cell Biotransformation:

-

Resuspend the harvested cell pellets in the reaction buffer to a desired cell density.

-

Prepare the reaction mixture in the same buffer containing:

-

20 mM 2-fluoro malonic acid (2-FMA) as the substrate.

-

Co-factors such as 2 mM NADPH, 2 mM ATP, and 1 mM CoA.

-

10 mM MgCl₂.

-

-

Initiate the reaction by adding the cell suspension to the reaction mixture.

-

Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 24 hours.

-

Monitor product formation using analytical techniques such as ¹⁹F-NMR or HPLC-MS. A successful transformation can yield up to 50.0 mg/L of 2-F-3-HP.[1][6]

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine is a proven method for enhancing the pharmacological profile of drug candidates.[2]

-

Pharmaceutical Intermediate: 2-Fluoro-3-oxopropanoic Acid serves as a high-value building block. Its reactive carbonyl and carboxyl groups, activated by the adjacent fluorine atom, make it an ideal precursor for constructing complex heterocyclic systems and other scaffolds for active pharmaceutical ingredients (APIs).[2]

-

Materials Science: The precursor, 2-F-3-HP, is a monomer for the synthesis of fluorinated biopolymers, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][6] These materials are of interest for developing advanced biomaterials with unique properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for 2-Fluoro-3-oxopropanoic Acid. Therefore, it is imperative to handle this compound with the precautions appropriate for related small, fluorinated carboxylic acids, which are often corrosive and toxic.[8]

-

Hazard Profile: Assumed to be a corrosive substance that can cause severe skin burns and eye damage.[8] It may be harmful if swallowed, inhaled, or in contact with skin.[8][9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][10]

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

-

Protheragen. 2-Fluoro-3-Oxopropanoic Acid. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-oxopropanoic Acid. PubChem Compound Database. [Link]

-

Capot Chemical. (n.d.). Specifications of 2-Fluoro-3-oxopropanoic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). CID 159152595. PubChem Compound Database. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH. [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-3-oxopropanoic Acid | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-Oxopropanoic Acid - Protheragen [protheragen.ai]

- 5. capotchem.com [capotchem.com]

- 6. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Foreword: The Emerging Significance of Fluorinated Propanoic Acids

An In-Depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: From Biosynthetic Origins to Potential Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced bioavailability, and altered acidity, have led to the development of numerous blockbuster drugs and advanced materials.[3] Within this context, small, fluorinated building blocks are of paramount importance. This guide focuses on 2-Fluoro-3-oxopropanoic Acid, a member of this critical class of compounds. While its specific historical discovery in the traditional sense is not well-documented, recent advancements in biocatalysis have brought its hydrated precursor, 2-fluoro-3-hydroxypropionic acid, to the forefront of biosynthetic innovation. This whitepaper will delve into the technical details of this novel synthesis, the inherent properties of the target molecule, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Fluoro-3-oxopropanoic Acid

2-Fluoro-3-oxopropanoic Acid, also known by synonyms such as Fluoromalonaldehydic Acid, is a small, functionalized organic acid.[4] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C3H3FO3 | PubChem[4] |

| Molecular Weight | 106.05 g/mol | PubChem[4] |

| IUPAC Name | 2-fluoro-3-oxopropanoic acid | PubChem[4] |

| CAS Number | 58629-87-1 | Protheragen[5] |

| Canonical SMILES | C(=O)C(C(=O)O)F | PubChem[4] |

| InChI Key | UJZAWQINJHZMNV-UHFFFAOYSA-N | PubChem[4] |

These properties define a molecule with significant potential as a reactive intermediate in organic synthesis, particularly for the introduction of a fluorinated three-carbon unit.

The Dawn of a New Synthesis: Biocatalytic Production of a Key Precursor

While the historical record on the initial synthesis of 2-Fluoro-3-oxopropanoic Acid is sparse, a significant breakthrough in the field has been the recent development of a biocatalytic route to its hydrated analogue, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP).[1][2][6] This method represents a paradigm shift, moving away from traditional chemical synthesis towards more environmentally benign and highly selective biological systems.

A Whole-Cell Biotransformation Approach

Researchers have successfully engineered Escherichia coli to produce 2-F-3-HP from 2-fluoromalonic acid (2-FMA).[1][2][6] This whole-cell transformation leverages the coexpression of three key enzymes:

-

Methylmalonyl CoA synthase (MatBrp)

-

Methylmalonyl CoA reductase (MCR)

-

Malonate transmembrane protein (MadLM)

This enzymatic cascade facilitates the conversion of the fluorine-containing substrate into the desired product, achieving a concentration of 50.0 mg/L after 24 hours.[1][2][6]

The Significance of a Biocatalytic Route

The development of this biosynthetic pathway is noteworthy for several reasons:

-

Green Chemistry: It utilizes a biological catalyst in aqueous media under mild conditions, significantly reducing the environmental impact compared to conventional organic synthesis.[1][6]

-

High Selectivity: Enzymatic reactions are renowned for their high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

-

Sustainable Feedstocks: The initial substrate, 2-fluoromalonic acid, can also be produced through enzymatic pathways, opening the door for a fully biosynthetic production pipeline.[6]

This biocatalytic "discovery" of a synthetic route to a direct precursor of 2-Fluoro-3-oxopropanoic Acid is arguably more significant for modern applications than a historical account of a less efficient chemical synthesis.

Caption: Biosynthetic pathway for 2-fluoro-3-hydroxypropionic acid.

Experimental Protocol: Whole-Cell Biotransformation for 2-F-3-HP Production

The following is a generalized protocol based on the published methodology for the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.[1][2][6]

Objective: To produce 2-F-3-HP using an engineered E. coli strain.

Materials:

-

Engineered E. coli strain co-expressing MatBrp, MCR, and MadLM

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Inducers (e.g., IPTG, arabinose)

-

2-Fluoromalonic acid (2-FMA) substrate solution

-

Phosphate buffer

-

Centrifuge

-

Incubator shaker

-

HPLC or other analytical instrumentation for product quantification

Methodology:

-

Inoculation and Growth: Inoculate a single colony of the engineered E. coli strain into LB medium containing the necessary antibiotics. Grow overnight at 37°C with shaking.

-

Induction: Subculture the overnight culture into fresh medium and grow to an optimal optical density (e.g., OD600 of 0.6-0.8). Induce protein expression by adding the appropriate inducers and incubate for a specified period at a reduced temperature (e.g., 16-25°C).

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) and resuspend to a desired cell density.

-

Whole-Cell Biotransformation: Add the 2-FMA substrate to the cell suspension. Incubate the reaction mixture under controlled conditions (e.g., 30°C with shaking) for 24 hours.

-

Product Analysis: After the reaction, centrifuge the mixture to pellet the cells. Analyze the supernatant for the presence and concentration of 2-F-3-HP using a suitable analytical method like HPLC.

Applications and Future Outlook

The true potential of 2-Fluoro-3-oxopropanoic Acid and its precursor, 2-F-3-HP, lies in their application as versatile building blocks in organic synthesis and drug development.

Pharmaceutical Intermediate

Fluorinated compounds are highly sought after in the pharmaceutical industry.[3][7] The presence of a fluorine atom can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-oxopropanoic Acid can serve as a precursor for more complex active pharmaceutical ingredients (APIs).[7]

Material Science

The precursor, 2-F-3-HP, has been identified as a monomer for the synthesis of fluorinated biopolymers, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][2][6] These materials are expected to have enhanced properties compared to their non-fluorinated counterparts, with potential applications in biomedical devices and specialty plastics.

Caption: Potential applications of 2-Fluoro-3-oxopropanoic Acid.

Conclusion

While the "discovery" of 2-Fluoro-3-oxopropanoic Acid may not follow a traditional historical narrative, the recent development of a biocatalytic route to its immediate precursor marks a significant advancement in the field of fluorine chemistry. This innovation provides a sustainable and efficient method for producing a valuable fluorinated building block. For researchers and professionals in drug development and materials science, 2-Fluoro-3-oxopropanoic Acid and its derivatives represent a promising avenue for the creation of novel molecules with enhanced properties. The continued exploration of biocatalytic methods will undoubtedly expand the accessibility and application of this and other valuable fluorinated compounds.

References

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-oxopropanoic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

-

Protheragen. (n.d.). 2-Fluoro-3-Oxopropanoic Acid. [Link]

- Google Patents. (n.d.).

-

Capot Chemical. (n.d.). Specifications of 2-Fluoro-3-oxopropanoic Acid. [Link]

-

PubChem. (n.d.). 3-fluoro-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]

-

Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.). [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

-

PubChem. (n.d.). 3-Bromo-3-fluoro-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]

-

Al-Zoubi, R. M., & Al-Masri, H. S. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

PubChem. (n.d.). (2R)-3-fluoro-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-(4-Fluoro-2-nitrophenoxy)-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Fluoro-3-oxopropanoic Acid | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-3-Oxopropanoic Acid - Protheragen [protheragen.ai]

- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 7. innospk.com [innospk.com]

A Technical Guide to 2-Fluoro-3-oxopropanoic Acid and its Analogues: Synthesis, Reactivity, and Biological Significance

Abstract

This technical guide provides a comprehensive analysis of 2-fluoro-3-oxopropanoic acid (fluoromalonaldehydic acid), a synthetic α-fluoro-β-keto acid. We first address the compound's origins, concluding from a review of organofluorine biosynthesis that it is not a naturally occurring molecule. The guide then details the probable synthetic pathways to its ester form, ethyl 2-fluoro-3-oxopropanoate, via Claisen condensation, offering a representative, step-by-step protocol. A core focus is placed on a comparative analysis with its potent biological isomer, 3-fluoropyruvic acid (3-FPA). While no specific biological data for 2-fluoro-3-oxopropanoic acid has been reported, its potential as a transition-state analogue inhibitor is inferred from the known reactivity of α-fluoro ketones. In contrast, 3-FPA is presented as a detailed case study—a well-documented metabolic toxin and enzyme inhibitor with significant applications in cancer research. This guide synthesizes chemical principles with biological context to serve as a vital resource for researchers, chemists, and drug development professionals exploring the landscape of fluorinated metabolic probes.

The Unique Landscape of Organofluorine Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The element's high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. 2-Fluoro-3-oxopropanoic acid represents a simple yet intriguing structure within this class, possessing an α-fluoro substituent adjacent to a reactive β-dicarbonyl system.

The Scarcity of Fluorine in Nature

Despite fluorine being the 13th most abundant element in the Earth's crust, the presence of organofluorine compounds in nature is exceptionally rare.[1][2] To date, only a handful of fluorinated natural products have been identified, with fluoroacetate and 4-fluorothreonine, both produced by the bacterium Streptomyces cattleya, being the most studied examples.[3][4]

The primary reason for this scarcity is the high energy required to desolvate the fluoride anion (F⁻) in aqueous environments, making it a poor nucleophile for enzymatic reactions. Nature's solution to this problem is the "fluorinase" enzyme, discovered in S. cattleya, which catalyzes the formation of a C-F bond by reacting S-adenosylmethionine (SAM) with a fluoride ion in a controlled, hydrophobic active site.[1][5][6] This enzyme is responsible for the biosynthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA), a precursor to fluoroacetate and 4-fluorothreonine. Given the highly specialized and rare nature of this enzymatic machinery, simple metabolites like 2-fluoro-3-oxopropanoic acid are not known to be produced through any natural biosynthetic pathway.

Synthesis and Chemical Reactivity

2-Fluoro-3-oxopropanoic acid is a synthetic target. Due to the inherent instability of β-keto acids, which are prone to decarboxylation, its synthesis is most practically approached via its more stable ester derivatives, such as ethyl 2-fluoro-3-oxopropanoate.

Synthetic Strategy: The Claisen Condensation

The most logical and widely used method for synthesizing β-keto esters is the Claisen condensation.[4] This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of ethyl 2-fluoro-3-oxopropanoate, a mixed Claisen condensation between ethyl fluoroacetate and an appropriate formate ester (e.g., ethyl formate) would be the canonical approach.

The mechanism involves the deprotonation of the α-carbon of ethyl fluoroacetate by a strong, non-nucleophilic base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the final β-keto ester.

Caption: Workflow for Claisen condensation synthesis.

Representative Protocol: Synthesis of Ethyl 2-fluoro-3-oxopropanoate

Materials:

-

Ethyl fluoroacetate (1 equivalent)

-

Ethyl formate (1.2 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The resulting suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: A solution of ethyl fluoroacetate in anhydrous THF is added dropwise to the cooled NaH suspension, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at this temperature for 30-45 minutes following the addition to ensure complete enolate formation. Causality: Slow addition and temperature control are critical to manage the exothermic deprotonation and prevent side reactions.

-

Acylation: Ethyl formate is then added dropwise, again maintaining the temperature below 5 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 4-12 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1M HCl until the gas evolution ceases and the mixture is acidic. The aqueous layer is separated.

-

Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation to yield ethyl 2-fluoro-3-oxopropanoate. Trustworthiness: Each step of the workup is designed to remove unreacted reagents, byproducts, and water to ensure the stability and purity of the final β-keto ester.

Chemical Reactivity and Stability

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, ethyl 2-fluoro-3-oxopropanoate exists as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the α-proton, potentially favoring the enol form.

-

Hydration: The carbonyl group of the ketone is highly electrophilic due to the adjacent fluorine atom. In the presence of water, α-fluoro ketones are susceptible to forming stable hydrate adducts.

-

Instability of the Free Acid: The free acid, 2-fluoro-3-oxopropanoic acid, is expected to be unstable and prone to decarboxylation upon heating, yielding fluoroacetaldehyde.

Key Analogues: A Comparative Analysis

To understand the potential role of 2-fluoro-3-oxopropanoic acid, it is essential to compare it with its non-fluorinated parent and its more widely studied structural isomer.

-

Pyruvic Acid: The parent compound, a central hub in metabolism, linking glycolysis, gluconeogenesis, and the citric acid cycle.

-

3-Fluoropyruvic Acid (3-FPA): The structural isomer, where the fluorine atom is on the methyl carbon (C3). This seemingly minor positional change has profound biological consequences. 3-FPA is a well-documented metabolic poison and a potent enzyme inhibitor.

| Compound | Structure | Molar Mass ( g/mol ) | Key Role |

| Pyruvic Acid | CH₃COCOOH | 88.06 | Central Metabolite |

| 2-Fluoro-3-oxopropanoic Acid | FCH(CHO)COOH | 106.05 | Synthetic Intermediate |

| 3-Fluoropyruvic Acid | FCH₂COCOOH | 106.05 | Metabolic Inhibitor |

Biological Activity and Mechanism of Action: A Tale of Two Isomers

A thorough review of scientific literature reveals no specific biological or enzyme inhibition studies for 2-fluoro-3-oxopropanoic acid. However, based on its structure, we can infer its potential mechanism, which stands in stark contrast to the documented activity of its isomer, 3-FPA.

Inferred Activity of 2-Fluoro-3-oxopropanoic Acid: A Potential Transition-State Analogue

The electrophilicity of the ketone carbonyl, enhanced by the α-fluoro substituent, makes 2-fluoro-3-oxopropanoic acid a potential inhibitor of enzymes that process keto acids. It is hypothesized to act as a transition-state analogue . Serine hydrolases or other enzymes with a nucleophilic residue (e.g., Ser, Cys) in the active site could attack the ketone carbonyl to form a stable, covalent hemiketal or thiohemiketal adduct. This adduct mimics the tetrahedral transition state of the natural substrate's reaction, effectively sequestering the enzyme and inhibiting its function.

Case Study: The Potent and Defined Activity of 3-Fluoropyruvic Acid

3-FPA is a powerful metabolic inhibitor with significant anticancer properties.[7][8] Its primary target is the Pyruvate Dehydrogenase Complex (PDHC) , the critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[1][9]

Mechanism of PDHC Inhibition:

-

Substrate Mimicry: 3-FPA enters the active site of the E1 component (pyruvate dehydrogenase) of the PDHC, mimicking the natural substrate, pyruvate.

-

Decarboxylation & Intermediate Formation: The enzyme processes 3-FPA, leading to decarboxylation and the formation of an acetyl-thiamine pyrophosphate (acetyl-TPP) intermediate. A fluoride ion is eliminated in this process.[3][5]

-

Irreversible Inactivation: The highly reactive acetyl-TPP intermediate does not proceed down the normal catalytic pathway. Instead, it acetylates a critical sulfhydryl group of a cysteine residue within the E1 active site.[9]

-

Enzyme Inactivation: This covalent modification results in the rapid and irreversible inactivation of the enzyme.[9]

Caption: Mechanism of Pyruvate Dehydrogenase (PDHC) inactivation by 3-FPA.

The potent inhibition of PDHC by 3-FPA effectively shuts down aerobic respiration, leading to ATP depletion and cell death, a mechanism that has been successfully exploited to target the altered metabolism of cancer cells (the Warburg effect).[7][8]

Experimental Protocols: Analysis and Characterization

The characterization of novel fluorinated compounds like ethyl 2-fluoro-3-oxopropanoate relies heavily on spectroscopic methods, particularly ¹⁹F NMR.

Protocol: Characterization by ¹⁹F Nuclear Magnetic Resonance (NMR)

Objective: To confirm the presence of the C-F bond and analyze the chemical environment of the fluorine atom.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz spectrometer).

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the signal to a singlet unless coupling information is desired.

-

Data Analysis:

-

Chemical Shift (δ): The chemical shift of the fluorine signal will be indicative of its electronic environment. For an α-fluoro-β-keto ester, the signal is expected to appear in a characteristic downfield region.

-

Coupling (J): If a proton-coupled spectrum is acquired, the fluorine signal will be split by the adjacent α-proton (a doublet), providing structural confirmation. The magnitude of this ²JHF coupling constant is typically large.

-

Conclusion and Future Outlook

2-Fluoro-3-oxopropanoic acid is a synthetic chemical entity that is not found in nature. Its synthesis, best achieved via the Claisen condensation of its ethyl ester, presents a standard organic chemistry challenge requiring careful control of anhydrous conditions. While no biological activity has been reported for this α-fluoro isomer, its chemical structure strongly suggests potential as a transition-state analogue inhibitor of keto-acid processing enzymes.

The true value of studying this compound lies in its comparison to the β-fluoro isomer, 3-fluoropyruvic acid. 3-FPA serves as a powerful example of how a subtle positional change of a fluorine atom can transform a molecule into a highly potent and specific metabolic inhibitor. The well-defined mechanism of PDHC inactivation by 3-FPA highlights a successful strategy in drug design and provides a valuable benchmark for the field. Future research could focus on the actual synthesis and biological evaluation of 2-fluoro-3-oxopropanoic acid to validate its inferred mechanism and determine if it possesses any unique inhibitory properties, thereby completing the story of these two fascinating fluorinated pyruvate analogues.

References

-

O'Hagan, D., et al. (2002). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 416(6878), 279. [Link]

-

SciSpace. (2002). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 416, 279. [Link]

-

Chan, K. K. J., & O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology, 516, 203-235. [Link]

-

Flournoy, D. S., & Frey, P. A. (1989). Inactivation of the pyruvate dehydrogenase complex of Escherichia coli by fluoropyruvate. Biochemistry, 28(24), 9594-9602. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

Bisswanger, H. (1980). Fluoropyruvate: a potent inhibitor of the bacterial and the mammalian pyruvate dehydrogenase complex. Biochemical and Biophysical Research Communications, 95(2), 513-519. [Link]

-

Fairhurst, A. S., et al. (1956). Inhibition of oxidative mechanism by 3-fluoropyruvate. Biochimica et Biophysica Acta, 20(3), 583-584. [Link]

-

Flournoy, D. S., & Frey, P. A. (1986). Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide. Biochemistry, 25(20), 6036-6043. [Link]

-

Bunik, V. I., et al. (2015). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 6(37), 39775-39793. [Link]

-

Farber, S., et al. (2012). Targeting aerobic glycolysis: 3-bromopyruvate as a promising anticancer drug. Journal of Bioenergetics and Biomembranes, 44(1), 55-63. [Link]

-

Deng, H., et al. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3530-3548. [Link]

-

Ko, Y. H., et al. (2016). Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment. Journal of Clinical and Experimental Oncology, 5(5), 1000165. [Link]

-

Lis, P., et al. (2016). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 17(10), 1664. [Link]

-

El Sayed, S. M., et al. (2017). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. Oncology Reports, 38(2), 643-651. [Link]

-

Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting. Annals of the New York Academy of Sciences, 1285, 1-8. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. [(18)F]Fluoropyruvate: radiosynthesis and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-oxopropanoic Acid

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 2-Fluoro-3-oxopropanoic acid (FOPA). As a fluorinated α-keto acid, FOPA represents a class of molecules with significant potential in medicinal chemistry and materials science, often serving as a key building block or a metabolite of fluorinated pharmaceuticals.[1] Due to the limited availability of published empirical data, this document serves as a predictive framework and methodological guide for researchers. Leveraging foundational spectroscopic principles and data from analogous structures, we will detail the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and quantify this compound.

Molecular and Physicochemical Properties

2-Fluoro-3-oxopropanoic acid, also known as Fluoromalonaldehydic Acid, is a small, trifunctional organic molecule.[2] Its structure contains a carboxylic acid, an aldehyde, and a fluorine atom at the alpha position. This unique combination of functional groups dictates its chemical reactivity and presents a distinct spectroscopic fingerprint.

| Property | Value | Source |

| Molecular Formula | C₃H₃FO₃ | [3] |

| Molecular Weight | 106.05 g/mol | [3] |

| Exact Mass | 106.00662212 Da | [2] |

| IUPAC Name | 2-fluoro-3-oxopropanoic acid | [2] |

| CAS Number | 58629-87-1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of FOPA. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of information. The fluorine atom, with its 100% natural abundance and spin of ½, is particularly informative due to its high sensitivity and wide chemical shift range.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methine proton (Hα) and the aldehydic proton (Hβ).

-

Hα (C2-H): This proton is attached to the same carbon as the fluorine atom and the carboxylic acid group. Its chemical shift will be significantly downfield due to the deshielding effects of these two electronegative groups. It is expected to appear as a doublet of doublets (dd) due to coupling with both the geminal fluorine atom (²JHF) and the vicinal aldehydic proton (³JHH).

-

Hβ (C3-H): This is the aldehydic proton. Aldehydic protons typically resonate far downfield. This signal is expected to appear as a doublet (d) due to coupling with the vicinal Hα proton (³JHH).

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[6] For FOPA, a single resonance is expected.

-

The fluorine nucleus is attached to a carbon atom positioned between two carbonyl groups (one from the carboxylic acid and one from the aldehyde). This electron-withdrawing environment will cause a significant downfield shift.[7] The signal's multiplicity will be a doublet (d) , arising from the strong two-bond coupling (²JHF) to the geminal proton (Hα).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display three signals, each split into a doublet due to coupling with the fluorine atom. It is crucial to recognize that standard proton-decoupled spectra of fluorinated compounds will still show C-F coupling, which can complicate interpretation.[8][9]

-

C1 (Carboxylic Acid Carbonyl): This carbon will appear as a doublet due to two-bond coupling (²JCF) with the fluorine atom.

-

C2 (Methine Carbon): This carbon is directly bonded to the fluorine atom and will exhibit a very large one-bond coupling constant (¹JCF), resulting in a widely split doublet. This large splitting can sometimes make the signal difficult to distinguish from baseline noise if the signal-to-noise ratio is low.[8]

-

C3 (Aldehyde Carbonyl): This carbon will also appear as a doublet due to two-bond coupling (²JCF) with the fluorine atom.

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | C2-H (Hα) | 4.5 - 5.5 | Doublet of Doublets (dd) | ²JHF ≈ 45-55; ³JHH ≈ 2-4 |

| C3-H (Hβ) | 9.5 - 10.0 | Doublet (d) | ³JHH ≈ 2-4 | |

| COOH | 10.0 - 13.0 | Broad Singlet (s) | - | |

| ¹⁹F | C2-F | -180 to -200 (vs. CFCl₃) | Doublet (d) | ²JHF ≈ 45-55 |

| ¹³C | C1 (COOH) | 165 - 175 | Doublet (d) | ²JCF ≈ 20-30 |

| C2 (CHF) | 85 - 95 | Doublet (d) | ¹JCF ≈ 180-250 | |

| C3 (CHO) | 190 - 200 | Doublet (d) | ²JCF ≈ 20-30 |

Experimental Protocol: NMR Analysis

Rationale: Deuterated chloroform (CDCl₃) is a common solvent but may not be suitable if the compound has low solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will also allow for the observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary standard, though secondary standards are often used.[6]

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-oxopropanoic Acid in ~0.6 mL of DMSO-d₆.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to include the downfield aldehydic and carboxylic acid protons (e.g., -2 to 16 ppm).

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A broad spectral width is recommended initially to locate the peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for the fluorine-coupled carbons.[9]

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm the ³JHH coupling between Hα and Hβ.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate Hα directly to C2.

-

HMBC (Heteronuclear Multiple Bond Correlation): To confirm correlations between protons and carbons over 2-3 bonds (e.g., Hα to C1 and C3; Hβ to C2).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of FOPA will be dominated by absorptions from the carboxylic acid, aldehyde, and carbon-fluorine bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.[10]

-

C-H Stretch (Aldehyde): Aldehydes typically show one or two characteristic C-H stretching bands of medium intensity in the region of 2850-2700 cm⁻¹. These may be partially obscured by the broad O-H band.

-

C=O Stretch (Carbonyls): This region will be complex.

-

The carboxylic acid C=O stretch will be a very strong and sharp band between 1760-1690 cm⁻¹.[10]

-

The aldehyde C=O stretch will also be a very strong and sharp band, typically around 1740-1720 cm⁻¹. The presence of the electronegative fluorine atom on the adjacent carbon may shift this to a slightly higher wavenumber. The two carbonyl bands may appear as two distinct peaks or as a single broad, intense peak.

-

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[10]

-

C-F Stretch: A very strong, intense absorption band characteristic of the carbon-fluorine bond is expected in the 1400-1000 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of a fluorinated compound.[11]

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |

| 2850 - 2700 | Aldehyde | C-H Stretch | Medium, Sharp |

| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp |

| 1740 - 1720 | Aldehyde | C=O Stretch | Strong, Sharp |

| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |

| 1400 - 1000 | Fluoroalkane | C-F Stretch | Very Strong |

Experimental Protocol: IR Analysis

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid FOPA sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Using a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed at an m/z corresponding to the molecule's exact mass (106.0066).[2] Due to the molecule's small size and multiple functional groups, the molecular ion may be unstable and of low abundance.[12]

Predicted Fragmentation Pathways

The structure of FOPA suggests several likely fragmentation pathways that are critical for its identification.

-

Loss of a Hydroxyl Radical (•OH): Fragmentation of the carboxylic acid group can lead to the loss of •OH, resulting in a fragment at m/z 89 .

-

Loss of a Carboxyl Group (•COOH): Cleavage of the C1-C2 bond would result in the loss of the entire carboxyl group, yielding a fragment at m/z 61 .

-

Loss of Carbon Monoxide (CO): Aldehydes are known to lose CO. Loss of CO from the molecular ion would lead to a fragment at m/z 78 .

-

Alpha Cleavage: Cleavage adjacent to the carbonyl groups is a common fragmentation route. Loss of the aldehyde proton (•H) would give a fragment at m/z 105 .

Below is a diagram illustrating the most probable fragmentation pathways.

Caption: Predicted EI-MS Fragmentation of FOPA

Experimental Protocol: MS Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for the analysis of volatile small molecules. Derivatization may be required to improve the volatility of the carboxylic acid.

-

Sample Preparation (Derivatization): To increase volatility, convert the carboxylic acid to its methyl ester using a reagent like diazomethane or (trimethylsilyl)diazomethane.

-

GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a polar DB-WAX or non-polar DB-5). Use a temperature program that effectively separates the analyte from any solvent or byproducts.

-

MS Analysis: The column eluent is directed into the ion source of the mass spectrometer (typically an EI source at 70 eV).

-

Data Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion of the derivative and its characteristic fragment ions. Correlate this back to the structure of the original FOPA molecule.

Integrated Spectroscopic Workflow

Confirming the structure of 2-Fluoro-3-oxopropanoic acid requires a synergistic approach, where data from each technique corroborates the others. The following workflow provides a logical pathway for comprehensive characterization.

Caption: Integrated Workflow for FOPA Characterization

Conclusion

The structural characterization of 2-Fluoro-3-oxopropanoic acid is readily achievable through a combination of modern spectroscopic techniques. While empirical data is not widely published, a thorough understanding of chemical principles allows for the accurate prediction of its NMR, IR, and MS spectra. The key identifying features will be the unique coupling patterns in NMR due to the fluorine atom, the distinct carbonyl and C-F stretches in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully undertake the synthesis, isolation, and definitive characterization of this valuable fluorinated building block.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. J Phys Chem B, 112(2), 276-82.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- Rasmus, S., et al. (2004). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14050991, 2-Fluoro-3-oxopropanoic Acid. PubChem.

- Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.

- Al-Maharik, N. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High-Throughput Screening, 9, 1-15.

- Protheragen. 2-Fluoro-3-Oxopropanoic Acid.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-oxopropanoic Acid | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-3-Oxopropanoic Acid - Protheragen [protheragen.ai]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dovepress.com [dovepress.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. acdlabs.com [acdlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-3-oxopropanoic Acid: A Keystone for Probing and Inhibiting Serine Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecules has consistently yielded compounds with profound impacts on biological systems. This guide delves into the significant, yet underexplored, potential of 2-Fluoro-3-oxopropanoic Acid, a structurally simple α-fluoro-β-keto acid. Drawing upon established principles of physical organic chemistry and enzymology, we will illuminate its promise as a powerful tool for the investigation and inhibition of serine proteases. This document will provide a comprehensive overview of its mechanistic foundation as a transition-state analog inhibitor, a proposed synthetic pathway, detailed protocols for its characterization as an enzyme inhibitor, and a discussion of its broader research applications.

The Rationale: Why 2-Fluoro-3-oxopropanoic Acid Merits Investigation

The introduction of a fluorine atom at the α-position to a carbonyl group dramatically alters the electronic properties of the molecule, a feature that can be exploited in the design of potent enzyme inhibitors. In the case of 2-Fluoro-3-oxopropanoic Acid, the highly electronegative fluorine atom enhances the electrophilicity of the adjacent ketone carbonyl. This heightened reactivity is central to its potential as an inhibitor of serine proteaces.

Serine proteases, a ubiquitous class of enzymes involved in a vast array of physiological processes, from digestion to blood clotting, employ a catalytic triad featuring a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond to form a tetrahedral intermediate. 2-Fluoro-3-oxopropanoic Acid is poised to act as a transition-state analog, mimicking this transient, high-energy state.

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the electrophilic ketone carbonyl of 2-Fluoro-3-oxopropanoic Acid. This results in the formation of a stable, covalent hemiketal adduct. The stability of this adduct is significantly enhanced by the electron-withdrawing nature of the α-fluorine atom, effectively trapping the enzyme in an inactive state.

Foundational Chemistry: Synthesis and Physicochemical Properties

Proposed Synthetic Route

The synthesis of 2-fluoro-3-hydroxypropionic acid has been reported via biocatalytic methods, offering an environmentally benign starting point.[1][2] The subsequent oxidation of the secondary alcohol to a ketone can be achieved using a variety of mild oxidizing agents to minimize side reactions.

Caption: Proposed synthesis of 2-Fluoro-3-oxopropanoic Acid.

A number of chromium-based reagents, such as pyridinium chlorochromate (PCC), or hypervalent iodine reagents, like Dess-Martin periodinane, are known to efficiently oxidize secondary alcohols to ketones under mild conditions.[3] The choice of oxidant would require experimental optimization to maximize yield and purity.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Fluoro-3-oxopropanoic Acid, crucial for its handling and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₃FO₃ | PubChem |

| Molecular Weight | 106.05 g/mol | PubChem |

| IUPAC Name | 2-fluoro-3-oxopropanoic acid | PubChem |

| CAS Number | 58629-87-1 | PubChem |

| Predicted LogP | -0.1 | PubChem |

Core Application: Serine Protease Inhibition

The primary research application of 2-Fluoro-3-oxopropanoic Acid lies in its potential as a selective and potent inhibitor of serine proteases. This section outlines the mechanistic basis for this application and provides a detailed experimental workflow for its validation.

Mechanism of Action: A Transition-State Analog

As previously introduced, 2-Fluoro-3-oxopropanoic Acid is designed to function as a transition-state analog inhibitor. The following diagram illustrates the proposed interaction within the active site of a serine protease, such as chymotrypsin.

Caption: Proposed mechanism of serine protease inhibition.

This covalent modification of the active site serine residue effectively renders the enzyme inactive. The kinetics of this inhibition are likely to be time-dependent, exhibiting a "slow-binding" profile, which is characteristic of many transition-state analog inhibitors.[4][5][6]

Experimental Protocol: Characterization of Inhibitory Activity

The following protocol provides a detailed methodology for assessing the inhibitory potency of 2-Fluoro-3-oxopropanoic Acid against a model serine protease, α-chymotrypsin.

Objective: To determine the inhibitory constant (Kᵢ) and the mode of inhibition of 2-Fluoro-3-oxopropanoic Acid against α-chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S7388, Sigma-Aldrich) as the chromogenic substrate

-

2-Fluoro-3-oxopropanoic Acid (synthesized as proposed)

-

Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare a 100 mM stock solution of the substrate in DMSO.

-

Prepare a 10 mM stock solution of 2-Fluoro-3-oxopropanoic Acid in DMSO.

-

-

Enzyme Activity Assay:

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of various concentrations of the inhibitor (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 10 µL of the chymotrypsin solution to all wells.

-

Pre-incubate the plate at 25°C for 15 minutes to allow for potential slow-binding inhibition.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot V₀ against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using Lineweaver-Burk or Dixon plots. For slow-binding inhibitors, more advanced kinetic analysis may be required to determine the association and dissociation rate constants.[4][6]

-

Expected Quantitative Data

The inhibitory potency of 2-Fluoro-3-oxopropanoic Acid is expected to be in the low micromolar to nanomolar range, based on data from structurally similar fluorinated ketone inhibitors.[7] The following table provides a hypothetical comparison of inhibitory constants (Kᵢ) for related compounds.

| Inhibitor | Target Enzyme | Kᵢ (µM) | Reference |

| Peptidyl trifluoromethyl ketone | Chymotrypsin | 0.19 | Parisi & Abeles, 1992[7] |